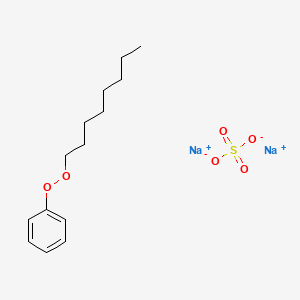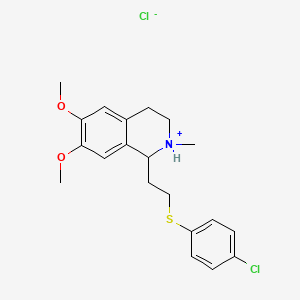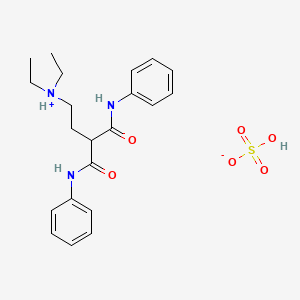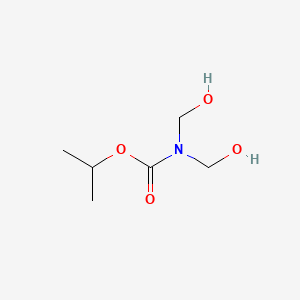
Isopropyl bis(hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl bis(hydroxymethyl)carbamate is a chemical compound with the molecular formula C6H13NO4. It is a type of carbamate, which is a category of organic compounds formally derived from carbamic acid. Carbamates are known for their stability and are widely used in various industrial and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropyl bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with formaldehyde and carbon dioxide. This reaction typically occurs under mild conditions and results in the formation of the carbamate group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps to ensure the final product’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbamate into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Isopropyl bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which isopropyl bis(hydroxymethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form stable bonds with amines, making it useful in various chemical reactions. Additionally, its ability to undergo hydrolysis under certain conditions allows it to release active compounds in a controlled manner .
Comparación Con Compuestos Similares
Ethyl carbamate: Another carbamate with similar chemical properties but different applications.
Methyl carbamate: Known for its use in agricultural chemicals and as a reagent in organic synthesis.
Uniqueness: Isopropyl bis(hydroxymethyl)carbamate is unique due to its specific molecular structure, which provides distinct stability and reactivity characteristics. Its dual hydroxymethyl groups make it particularly useful in applications requiring precise control over chemical reactions .
Propiedades
Número CAS |
4987-75-1 |
|---|---|
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
propan-2-yl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO4/c1-5(2)11-6(10)7(3-8)4-9/h5,8-9H,3-4H2,1-2H3 |
Clave InChI |
DSMDTSQLIDMSDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


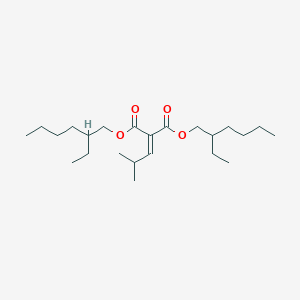
![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
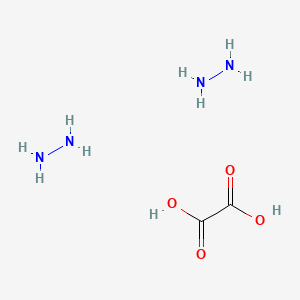

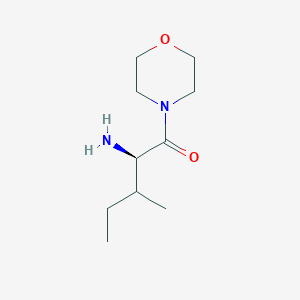

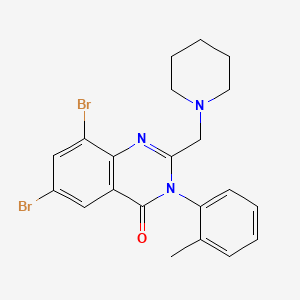
![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
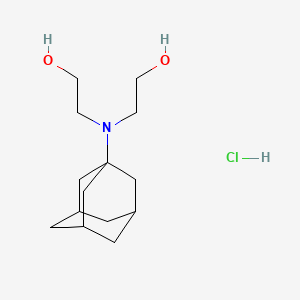
![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
